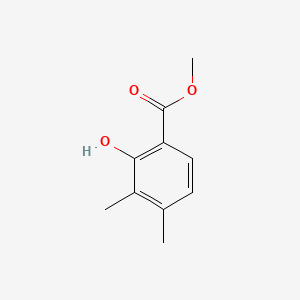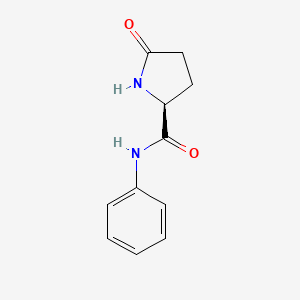![molecular formula C16H18OS B14462371 1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene) CAS No. 74002-21-4](/img/structure/B14462371.png)
1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) is an organic compound with the molecular formula C16H18OS. It is also known by other names such as Benzyl sulfoxide and Dibenzyl sulfoxide . This compound features a sulfoxide functional group, which is a sulfur atom bonded to an oxygen atom and two carbon atoms. The presence of the sulfoxide group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) typically involves the oxidation of dibenzyl sulfide. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, yielding the desired sulfoxide .
Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield the corresponding sulfone, while reduction with NaBH4 would regenerate the sulfide.
Aplicaciones Científicas De Investigación
1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfoxides and sulfones.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying oxidative stress and redox biology.
Medicine: Research into sulfoxides and sulfones has explored their potential as therapeutic agents, particularly in the treatment of infections and inflammatory conditions.
Mecanismo De Acción
The mechanism by which 1,1’-[Sulfinylbis(methylene)]bis(4-methylbenzene) exerts its effects is primarily through its redox properties. The sulfoxide group can participate in electron transfer reactions, making it a useful probe in studying redox processes. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses
Propiedades
Número CAS |
74002-21-4 |
|---|---|
Fórmula molecular |
C16H18OS |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H18OS/c1-13-3-7-15(8-4-13)11-18(17)12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
LSARSVVLJAOBKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CS(=O)CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



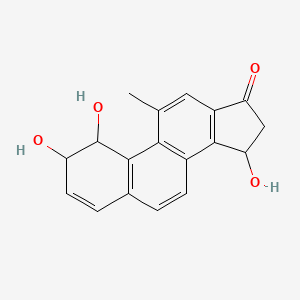
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
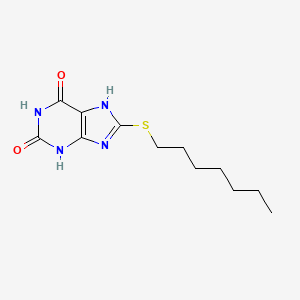
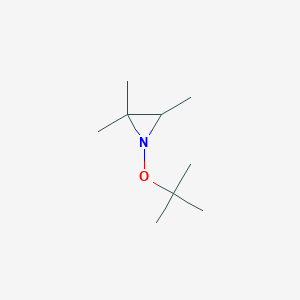
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
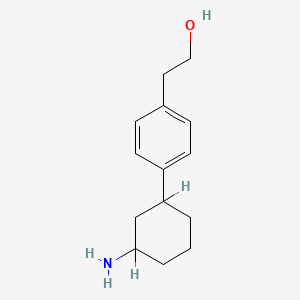

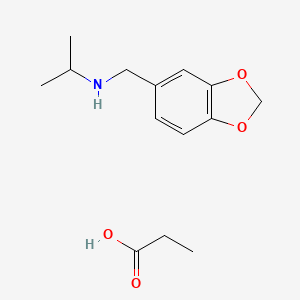

![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
